molecular formula C20H17N7O3S2 B7451358 4-(2-(4-Oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pteridin-3(4H)-yl)ethyl)benzamide

4-(2-(4-Oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pteridin-3(4H)-yl)ethyl)benzamide

Cat. No.: B7451358
M. Wt: 467.5 g/mol
InChI Key: FETMZSCDFPZDIS-UHFFFAOYSA-N
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Description

4-(2-(4-Oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pteridin-3(4H)-yl)ethyl)benzamide is a complex organic compound that features a pteridine core linked to a thiazole ring and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-Oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pteridin-3(4H)-yl)ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pteridine core, followed by the introduction of the thiazole ring and the benzamide group. Common reagents used in these reactions include thionyl chloride, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pteridin-3(4H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The thiazole ring and benzamide group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

4-(2-(4-Oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pteridin-3(4H)-yl)ethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(4-Oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pteridin-3(4H)-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can alter biochemical pathways and cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(4-Oxo-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)pteridin-3(4H)-yl)ethyl)benzamide: shares structural similarities with other pteridine and thiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

IUPAC Name

4-[2-[4-oxo-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylpteridin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7O3S2/c21-16(29)13-3-1-12(2-4-13)5-9-27-18(30)15-17(23-7-6-22-15)26-20(27)32-11-14(28)25-19-24-8-10-31-19/h1-4,6-8,10H,5,9,11H2,(H2,21,29)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETMZSCDFPZDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN2C(=O)C3=NC=CN=C3N=C2SCC(=O)NC4=NC=CS4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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